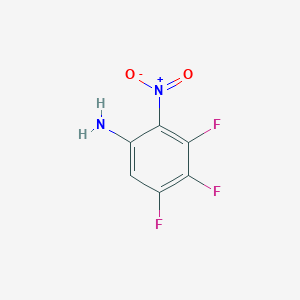

3,4,5-Trifluoro-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trifluoro-2-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2 It is characterized by the presence of three fluorine atoms and a nitro group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluoro-2-nitroaniline typically involves the nitration of 3,4,5-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to optimize the production efficiency and safety.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3,4,5-trifluoro-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and fluorine groups. This makes the aromatic ring more susceptible to nucleophilic attack.

Oxidation: Although less common, oxidation reactions can further modify the nitro group or the aromatic ring under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: 3,4,5-Trifluoro-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the nitroaniline.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Research indicates that 3,4,5-trifluoro-2-nitroaniline exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a precursor in synthesizing compounds targeting various diseases. One study highlighted its role in developing P2Y6 receptor antagonists, which are relevant for treating neurodegenerative disorders . The compound's ability to modulate receptor activity presents opportunities for drug development.

Agrochemical Applications

In the field of agrochemicals, this compound serves as an important intermediate in synthesizing herbicides and fungicides. Its fluorinated structure enhances the stability and efficacy of agrochemical formulations. The compound's unique properties allow it to interact effectively with biological systems, making it a valuable component in crop protection products.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and chemical resistance. Its fluorinated nature contributes to the hydrophobicity and durability of polymers used in various applications ranging from coatings to electronics.

Case Studies

-

P2Y6 Receptor Antagonism

A study conducted on various derivatives of this compound demonstrated its effectiveness as a P2Y6 receptor antagonist. At a concentration of 30 μM, it showed promising results in inhibiting calcium mobilization induced by UDP in astrocytoma cells . This finding suggests potential therapeutic applications in treating inflammatory and neurodegenerative diseases. -

Agrochemical Development

In agricultural studies, this compound has been utilized as an intermediate in synthesizing novel herbicides that target specific weed species while minimizing environmental impact. Field trials have shown that formulations containing this compound outperform traditional herbicides in terms of efficacy and safety .

Mecanismo De Acción

The biological activity of 3,4,5-Trifluoro-2-nitroaniline is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparación Con Compuestos Similares

3,4,5-Trifluoroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,6-Trifluoroaniline: Different substitution pattern, leading to distinct chemical and biological properties.

3,5-Difluoro-2-nitroaniline: Similar structure but with one less fluorine atom, affecting its reactivity and applications.

Uniqueness: 3,4,5-Trifluoro-2-nitroaniline is unique due to the specific positioning of the trifluoromethyl and nitro groups, which confer distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity profiles.

Actividad Biológica

3,4,5-Trifluoro-2-nitroaniline (TFNA) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H3F3N2O2. The presence of trifluoromethyl groups significantly influences its reactivity and biological interactions. The nitro group is known to enhance the compound's ability to participate in redox reactions, which is crucial for its biological activity.

1. Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. TFNA has been studied for its potential as an antimicrobial agent against various pathogens.

- Mechanism of Action : The nitro group in TFNA can undergo reduction to form reactive intermediates that bind to bacterial DNA, leading to cell death. This mechanism is similar to other nitro compounds like metronidazole and chloramphenicol, which are effective against anaerobic bacteria and protozoa .

2. Anticancer Potential

Recent studies have indicated that nitroanilines may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

- Case Study : A study exploring the effects of nitroaniline derivatives on cancer cell lines revealed that TFNA exhibited cytotoxic effects on specific cancer types by disrupting cellular metabolism and inducing oxidative stress .

3. Anti-inflammatory Effects

TFNA has shown promise in modulating inflammatory responses.

- Mechanism : Nitro compounds can influence the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. Research indicates that TFNA may inhibit inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production and inflammation .

Toxicity and Safety Profile

Understanding the safety profile of TFNA is crucial for its potential therapeutic applications.

- Acute Toxicity : The oral LD50 value of TFNA has been reported to be relatively high, indicating low acute toxicity in animal models . However, prolonged exposure may lead to adverse effects such as weight loss or hematological changes.

- Mutagenicity Studies : Initial studies suggest that TFNA does not exhibit mutagenic properties under standard testing conditions, though further investigations are warranted to confirm these findings across different biological systems .

Table 1: Summary of Biological Activities of TFNA

Propiedades

IUPAC Name |

3,4,5-trifluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(10)6(11(12)13)5(9)4(2)8/h1H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHUGULFZXJYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.